molecular formula C6H8N4 B1586733 5-Methylpyrazine-2-carboximidamide CAS No. 725234-33-3

5-Methylpyrazine-2-carboximidamide

Cat. No.: B1586733
CAS No.: 725234-33-3
M. Wt: 136.15 g/mol
InChI Key: QABMWLCUGMXHHK-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carboximidamide typically begins with 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the corresponding carbohydrazide. This carbohydrazide is subsequently reacted with various substituted aromatic carbonyl compounds to yield the desired hydrazones .

Industrial Production Methods: Industrial production of this compound involves the oxidation of 2,5-dimethylpyrazine in the presence of catalysts such as cobalt acetate and manganese acetate, with potassium bromide as a cocatalyst. The reaction is carried out in an acetic acid solvent at temperatures ranging from 90 to 110 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-methylpyrazine-2-carboxylic acid.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: 5-Methylpyrazine-2-carboxylic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-Methylpyrazine-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is primarily due to the presence of the carboximidamide group, which interacts with the active sites of enzymes .

Comparison with Similar Compounds

Uniqueness: 5-Methylpyrazine-2-carboximidamide is unique due to its specific functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methylpyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABMWLCUGMXHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375000
Record name 5-methylpyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-33-3
Record name 5-methylpyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 725234-33-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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